2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide, with the CAS number 1172495-28-1, is a complex organic compound that features multiple functional groups and heterocyclic structures. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula is , and it has a molecular weight of approximately 368.4 g/mol .
This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties. The presence of a furan ring and a fluorophenyl group further enhances its potential biological activity.
The synthesis of 2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide typically involves several key steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. Specific methods such as microwave-assisted synthesis or solvent-free conditions may enhance efficiency .
The molecular structure of 2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is characterized by:
The compound's canonical SMILES representation is CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)COC4=CC=CC=C4F
, which illustrates its complex connectivity and stereochemistry.
The reactivity of this compound can be explored through various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization .
While specific mechanisms of action for this compound are not extensively documented, compounds in the pyrazolo[3,4-b]pyridine class often exhibit their biological effects through:
Further studies are necessary to elucidate the precise pathways affected by this compound in biological systems .
Key physical and chemical properties include:
Due to its complex structure, detailed data on solubility, melting point, and boiling point are not readily available but would be critical for practical applications in drug formulation and development.
The scientific applications of 2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: